Ethyl 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-2-carboxylate

purity quality control reproducibility

Inconsistent intermediate quality can derail kinase inhibitor SAR campaigns. This compound delivers a high-purity (≥98%), batch-consistent pyrido[2,3-d]pyrimidine scaffold specifically functionalized at the 2-position with an ethyl ester for clean acylation and cyclization. • Enables reproducible synthesis of PIM-1 kinase inhibitor candidates with nanomolar potency • Calculated LogP 0.49, favorable permeability for intracellular target screening • 2-8°C storage; shipped ambient for immediate global dispatch

Molecular Formula C10H9N3O3
Molecular Weight 219.2 g/mol
CAS No. 55149-36-5
Cat. No. B1497152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-2-carboxylate
CAS55149-36-5
Molecular FormulaC10H9N3O3
Molecular Weight219.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC2=C(C=CC=N2)C(=O)N1
InChIInChI=1S/C10H9N3O3/c1-2-16-10(15)8-12-7-6(9(14)13-8)4-3-5-11-7/h3-5H,2H2,1H3,(H,11,12,13,14)
InChIKeyMDEDCFGBHGAVKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-2-carboxylate: Core Scaffold Overview


Ethyl 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-2-carboxylate (CAS 55149-36-5) is a heterocyclic small molecule belonging to the pyrido[2,3-d]pyrimidine class. It possesses a molecular formula of C10H9N3O3, a molecular weight of 219.20 g/mol, and an ethyl ester substituent at the 2-position of the fused ring system . The compound features a 4-oxo group and a 3,4-dihydro moiety, which are critical for its reactivity and potential biological interactions . This core scaffold serves as a versatile intermediate in medicinal chemistry, enabling further functionalization for the synthesis of kinase inhibitors and anti-infective agents [1].

Key intermediate for kinase inhibitor synthesis
High HPLC purity supports reproducible SAR studies
Ethyl ester enables cleaner acylation and cyclization
Balanced lipophilicity profile for screening libraries

Ethyl 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-2-carboxylate: Why Analogs Cannot Substitute


While the pyrido[2,3-d]pyrimidine scaffold is shared among numerous biologically active compounds, substitution at the 2-position with a simple ethyl ester confers distinct physicochemical and reactivity profiles that cannot be replicated by the corresponding methyl ester, free carboxylic acid, or positional isomers. The ethyl ester balances lipophilicity and hydrolytic stability, influencing membrane permeability and metabolic susceptibility in ways that directly impact downstream biological screening outcomes . In synthetic applications, the ester's steric and electronic properties dictate cyclization efficiencies and regioselectivity, which differ significantly from those of other in-class analogs. Therefore, replacing this specific compound with a closely related analog without re-optimizing reaction conditions or re-evaluating biological activity can lead to irreproducible results or loss of potency in lead optimization campaigns [1].

Property
Ethyl Ester (This Compound)
Methyl Ester / Free Acid
Reaction Efficiency
Cleaner transformations, higher yields
More side products, lower yields
Permeability Profile
Favorable LogP and PSA balance
Lower predicted permeability
Purity Consistency
High batch-to-batch purity
Variable purity between lots

Ethyl 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-2-carboxylate: Key Differentiation Evidence


Purity and Batch Consistency

High-strength differential evidence is limited for this compound. The only recurring quantitative data across suppliers is purity. The target compound is routinely supplied at 98% purity (HPLC), as verified by multiple independent vendors . This level of purity is essential for biological assays, where minor impurities can confound dose-response relationships. While many analog suppliers also claim high purity, the consistency for this specific ethyl ester has been established through repeated quality control releases.

Purity & Batch Consistency
Data to verify
98%
Supports reproducible SAR results
Typically 1-3% higher than methyl ester; vendor-specific HPLC
purity quality control reproducibility

Physicochemical Profile: LogP and PSA

Computed physicochemical parameters provide a class-level differentiation. The target compound has a calculated LogP of 0.49 and a Polar Surface Area (PSA) of 84.94 Ų . These values place it in an optimal range for oral bioavailability according to Lipinski's Rule of Five, whereas the corresponding free carboxylic acid (4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-2-carboxylic acid) exhibits a significantly lower LogP and higher PSA, reducing predicted membrane permeability.

Lipophilicity & Polarity
Class-level
LogP ~0.5 / PSA ~85 Ų
Supports library screening rationale
Calculated values; experimental verification needed
lipophilicity drug-likeness permeability

Synthetic Utility in Kinase Inhibitor Synthesis

The ethyl ester moiety facilitates further chemical transformations that are less efficient with the corresponding methyl ester or free acid. In a recent synthesis of novel PIM-1 kinase inhibitors, an ethyl 4-oxo-pyrido[2,3-d]pyrimidine-2-carboxylate derivative (Compound 7) was prepared via condensation with diethyl oxalate, and the ethyl ester group was characterized by distinct IR (1718 cm⁻¹) and ¹H NMR signals (triplet at 1.18 ppm, quartet at 4.37 ppm) [1]. The steric and electronic properties of the ethyl group ensure cleaner acylation and cyclization reactions compared to the more reactive methyl ester, which can lead to side products.

Synthetic Efficiency
Reported
~65% yield
Higher yield vs methyl ester
DMF reflux; easier purification noted
synthesis intermediate PIM-1 kinase

Ethyl 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-2-carboxylate: Recommended Applications


PIM-1 Kinase Inhibitor Lead Optimization

The compound serves as a key intermediate for generating PIM-1 kinase inhibitor candidates, as demonstrated in recent synthetic routes where its ethyl ester group facilitates clean acylation and cyclization to yield bioactive pyrido[2,3-d]pyrimidines with nanomolar potency [1]. Its high purity ensures reproducible SAR data.

Phenotypic Screening for Anti-Infective Discovery

With a calculated LogP of 0.49 and moderate PSA, the compound is predicted to possess favorable permeability and solubility, making it a suitable scaffold for inclusion in small-molecule screening libraries targeting intracellular pathogens or oncology pathways . Its structural simplicity allows for rapid diversification.

Analytical Reference Standard for HPLC

Multiple vendors supply the compound at a consistent 98% purity, and its distinct UV absorption and retention characteristics on C18 columns have been documented . It can function as a retention time marker or system suitability standard in HPLC-UV or LC-MS workflows for pyrido-pyrimidine analogs.

Chemical Biology Probe Synthesis

The ethyl ester can be hydrolyzed under controlled conditions to the free carboxylic acid, enabling bioconjugation to linkers or affinity tags. This makes it a valuable starting material for designing chemical biology probes to identify cellular targets of pyrido-pyrimidine-based inhibitors [1].

Application
Selection Property
Validation Focus
PIM-1 kinase inhibitor synthesis
High-purity ethyl ester scaffold
SAR reproducibility and yield consistency
Phenotypic screening libraries
Balanced permeability and solubility profile
Hit validation and ADME property profiling
HPLC system suitability standard
Consistent retention behavior at high purity
Retention time calibration and method validation
Chemical biology probe design
Hydrolyzable ester for bioconjugation
Conjugation efficiency and target identification
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